molecular formula C16H22O B14539694 1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol CAS No. 62232-89-7

1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol

Cat. No.: B14539694
CAS No.: 62232-89-7
M. Wt: 230.34 g/mol
InChI Key: OJXDSMORRAPVKA-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a phenylpropan-2-yl group

Preparation Methods

The synthesis of 1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclohexene with phenylpropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylpropan-2-yl group can be replaced with other functional groups using reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-Methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol can be compared with similar compounds such as:

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: This compound has a similar cyclohexene structure but lacks the phenyl group, making it less complex and potentially less active in certain applications.

    4-Isopropyl-1-methylcyclohex-2-enol: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.

Properties

CAS No.

62232-89-7

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1-methyl-4-(1-phenylpropan-2-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C16H22O/c1-13(12-14-6-4-3-5-7-14)15-8-10-16(2,17)11-9-15/h3-8,10,13,15,17H,9,11-12H2,1-2H3

InChI Key

OJXDSMORRAPVKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C2CCC(C=C2)(C)O

Origin of Product

United States

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